molecular formula C18H11Cl2N3O B2401756 3-(2-chlorophenyl)-5-[(E)-2-[(3-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile CAS No. 320415-79-0

3-(2-chlorophenyl)-5-[(E)-2-[(3-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile

Cat. No.: B2401756
CAS No.: 320415-79-0
M. Wt: 356.21
InChI Key: GOVZRNVRLFZAHZ-CMDGGOBGSA-N
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Description

3-(2-chlorophenyl)-5-[(E)-2-[(3-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a 1,2-oxazole ring, substituted with chlorinated phenyl groups and a carbonitrile group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-[(E)-2-[(3-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Substitution reactions: Introduction of the chlorinated phenyl groups and the carbonitrile group is done through substitution reactions using suitable reagents and catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the process is monitored using advanced analytical techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-[(E)-2-[(3-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.

Scientific Research Applications

3-(2-chlorophenyl)-5-[(E)-2-[(3-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-(2-chlorophenyl)-5-[(E)-2-[(3-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-5-[(1E)-2-[(3-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile
  • 5-[(E)-2-(2-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile

Uniqueness

3-(2-chlorophenyl)-5-[(E)-2-[(3-chlorophenyl)amino]ethenyl]-1,2-oxazole-4-carbonitrile is unique due to its specific substitution pattern and the presence of both chlorinated phenyl groups and a carbonitrile group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-[(E)-2-(3-chloroanilino)ethenyl]-3-(2-chlorophenyl)-1,2-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N3O/c19-12-4-3-5-13(10-12)22-9-8-17-15(11-21)18(23-24-17)14-6-1-2-7-16(14)20/h1-10,22H/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVZRNVRLFZAHZ-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2C#N)C=CNC3=CC(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=NOC(=C2C#N)/C=C/NC3=CC(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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